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PROTAC SOS1 degrader-1 (TFA) -

PROTAC SOS1 degrader-1 (TFA)

Catalog Number: EVT-10993479
CAS Number:
Molecular Formula: C59H77ClF4N10O6S
Molecular Weight: 1165.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The SOS1 degrader was synthesized based on advances in small molecule inhibitors that bind to SOS1, allowing for the design of heterobifunctional PROTACs. These compounds are classified under targeted protein degradation agents, which utilize a bifunctional linker to connect a ligand that binds to the target protein (SOS1) and another ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC SOS1 degrader-1 involves several steps, utilizing modular synthetic routes that allow for flexibility in linker design and functional group modifications. Key steps include:

  1. Starting Material Preparation: Initial compounds such as quinazolinones are synthesized through condensation reactions with formamide in the presence of ammonium formate, yielding intermediates suitable for further modification.
  2. Linker Attachment: Various linkers, including non-cleavable types like 3-aminopropanol, are attached to the core structure through amide coupling reactions using carbodiimide reagents.
  3. Final Assembly: The final PROTAC is obtained by coupling the SOS1-binding ligand with an E3 ligase ligand, followed by purification and characterization .

This modular approach allows for rapid synthesis and optimization of multiple PROTAC candidates targeting SOS1.

Molecular Structure Analysis

Structure and Data

  • A quinazolinone scaffold as part of the SOS1-binding moiety.
  • A linker that varies in length and composition to optimize degradation efficacy.
  • An E3 ligase ligand, often derived from thalidomide or similar scaffolds.

The structural integrity and stability of these compounds are crucial for their function in cellular environments .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves several key chemical reactions:

  • Condensation Reactions: Used to form initial quinazolinone derivatives.
  • Nucleophilic Substitution Reactions: Such as S NAr (nucleophilic aromatic substitution) to introduce halogen functionalities necessary for subsequent modifications.
  • Hydrogenation: Employed to modify specific groups within the molecule, enhancing its properties for binding and degradation.

These reactions are optimized for yield and purity, ensuring that the final product is suitable for biological testing .

Mechanism of Action

Process and Data

PROTAC SOS1 degrader-1 operates through a unique mechanism involving:

  1. Binding: The compound binds to the SOS1 protein through its specific ligand.
  2. Recruitment of E3 Ligase: The linker facilitates the recruitment of an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin moieties onto SOS1.
  3. Degradation: Once ubiquitinated, SOS1 is recognized by the proteasome, leading to its degradation.

This process effectively reduces the levels of SOS1 in cancer cells, thereby inhibiting downstream signaling pathways associated with tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, general characteristics of PROTACs include:

  • Molecular Weight: Typically within a range conducive to cellular uptake (around 500-800 Da).
  • Solubility: Enhanced through careful selection of linkers and functional groups.
  • Stability: Stability in biological conditions is critical; thus, non-cleavable linkers may be preferred in some designs.

These properties are essential for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

PROTAC SOS1 degrader-1 has significant potential applications in cancer research and therapy:

  • Targeted Cancer Therapy: Particularly effective against KRAS-mutant cancers where traditional therapies have failed or shown limited efficacy.
  • Research Tool: Used in studies investigating the role of SOS1 in signal transduction pathways related to cancer progression.
  • Combination Therapies: Potentially used alongside other agents like KRAS inhibitors to enhance therapeutic outcomes by overcoming resistance mechanisms .
Introduction to Targeted Protein Degradation in KRAS-Driven Oncogenesis

SOS1-Kirsten Rat Sarcoma Virus Signaling Axis as a Therapeutic Vulnerability

The Son of Sevenless Homolog 1 (SOS1)-Kirsten Rat Sarcoma Virus (KRAS) signaling axis represents a critical node in oncogenic signaling pathways. SOS1 functions as a guanine nucleotide exchange factor that directly activates Kirsten Rat Sarcoma Virus by catalyzing the exchange of guanosine diphosphate for guanosine triphosphate. This interaction positions SOS1 upstream of multiple downstream effector pathways, including the rapidly accelerated fibrosarcoma-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase (RAF-MEK-ERK) cascade, which drives tumor proliferation and survival. In Kirsten Rat Sarcoma Virus-mutant cancers—prevalent in pancreatic (86%), colorectal (41%), and lung (32%) adenocarcinomas—SOS1 sustains oncogenic signaling through both catalytic and scaffolding functions. Genetic depletion of SOS1 significantly impairs the viability of Kirsten Rat Sarcoma Virus-mutant cells and delays tumor growth in vivo, validating SOS1 as a high-value target. The dependency of multiple Kirsten Rat Sarcoma Virus mutants on SOS1-mediated nucleotide exchange further underscores its broad therapeutic potential beyond specific Kirsten Rat Sarcoma Virus isoforms [1] [2] [8].

Limitations of Conventional Son of Sevenless Homolog 1 Inhibitors in Kirsten Rat Sarcoma Virus-Mutant Cancers

Conventional adenosine triphosphate-competitive Son of Sevenless Homolog 1 inhibitors (e.g., BI-3406, MRTX0902) disrupt the Son of Sevenless Homolog 1-Kirsten Rat Sarcoma Virus protein-protein interaction but face pharmacological constraints. These inhibitors exhibit transient suppression of mitogen-activated protein kinase pathway signaling due to rapid feedback reactivation from receptor tyrosine kinases. Consequently, single-agent efficacy is modest (half maximal inhibitory concentration >1 μM in most cell lines), necessitating combination strategies with mitogen-activated protein kinase kinase or Kirsten Rat Sarcoma Virus Glycine 12 to Cysteine inhibitors to achieve durable responses. Additionally, inhibitor efficacy is compromised in Kirsten Rat Sarcoma Virus mutants with impaired guanosine triphosphate hydrolysis (e.g., Glutamine 61 to Lysine), where nucleotide exchange remains partially independent of Son of Sevenless Homolog 1 activity. Crucially, inhibitors only block Son of Sevenless Homolog 1 enzymatic functions while sparing its scaffolding role in Kirsten Rat Sarcoma Virus membrane localization and complex formation with growth factor receptor-bound protein 2 [1] [6] [8].

Rationale for Proteolysis-Targeting Chimera-Mediated Son of Sevenless Homolog 1 Degradation

Proteolysis-targeting chimeras offer a mechanistic advantage over inhibitors by eliminating both enzymatic and non-enzymatic functions of target proteins. These heterobifunctional molecules recruit the target protein to E3 ubiquitin ligases (e.g., cereblon, von Hippel-Lindau), inducing ubiquitination and proteasomal degradation. For Son of Sevenless Homolog 1, degradation achieves sustained ablation of Kirsten Rat Sarcoma Virus activation cycles and prevents adaptive resistance mechanisms common with small-molecule inhibitors. Event-driven pharmacology enables catalytic degradation efficiency, where a single proteolysis-targeting chimera molecule can mediate multiple degradation cycles. This approach also counters resistance mediated by Son of Sevenless Homolog 1 protein overexpression or allosteric site mutations that compromise inhibitor binding. Preclinical evidence confirms that Son of Sevenless Homolog 1 degradation suppresses Kirsten Rat Sarcoma Virus signaling more profoundly than inhibition alone, with effects persisting beyond drug clearance [1] [2] [6].

Properties

Product Name

PROTAC SOS1 degrader-1 (TFA)

IUPAC Name

(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C59H77ClF4N10O6S

Molecular Weight

1165.8 g/mol

InChI

InChI=1S/C57H76ClFN10O4S.C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);(H,6,7)/t38-,44+,47-,52+;/m0./s1

InChI Key

JNOOFFJZFLFLJN-CTTXDXGYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O

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